Silver protein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

9015-51-4 |

|---|---|

Molecular Formula |

C228H316Cl3FN24O9S8 |

Molecular Weight |

3919 g/mol |

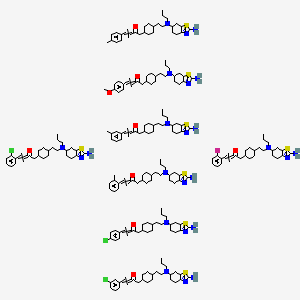

IUPAC Name |

1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |

InChI Key |

XPWQELRNNHACHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |

physical_description |

Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Fundamental Concepts and Historical Trajectories of Silver Protein Research

Historical Evolution of Silver-Biomolecule Scientific Inquiry

The use of silver in contexts related to biology and medicine has a long and varied history, evolving from empirical observations to sophisticated scientific investigations.

The historical application of silver for its perceived therapeutic properties dates back millennia. Ancient civilizations, including the Egyptians, Greeks, and Romans, utilized silver to prevent spoilage of liquids and to treat wounds. crystal-colloidals.combnatrl.com The Phoenicians, for instance, stored water, wine, and vinegar in silver vessels to maintain their freshness. mdpi.com Hippocrates, the renowned Greek physician, is said to have described the use of silver for wound healing. crystal-colloidals.com In ancient China and India, silver also held a place in traditional medicine. crystal-colloidals.com The earliest recorded medicinal use of silver dates back to the Han Dynasty in China around 1500 B.C.E. nih.gov

By the 18th and 19th centuries, these empirical uses began to transition into more formal medical and scientific practices. In the 1700s, physicians began using silver nitrate (B79036) to treat skin ulcers and wounds. srebrnakapljica.si A significant development occurred in the 1720s when German physicist Johann Heinrich Schulze demonstrated that the darkening of silver salts was caused by light, not heat, a foundational discovery for later photochemical applications. sciencehistory.org In the 1770s, Swedish chemist Carl Wilhelm Scheele further elucidated this process, recognizing it as a reduction to metallic silver. sciencehistory.org The 19th century saw the scientific confirmation of silver's antimicrobial properties, which paved the way for its broader application in medicine. mdpi.com For example, silver nitrate solutions were used to prevent infections, a practice that continued until the advent of antibiotics. mdpi.comnih.gov The late 19th century also marked the development of colloidal silver, a solution of silver particles suspended in water, with Michael Faraday's work in 1857 laying the groundwork for its creation. crystal-colloidals.com

The scientific study of silver-protein interactions has undergone significant transformations, moving from macroscopic observations to nanoscale investigations. A major shift occurred with the advent of nanotechnology, which allowed for the synthesis and characterization of silver nanoparticles (AgNPs). mdpi.com This has opened new avenues for research into how these nanoparticles interact with biological molecules, particularly proteins. researchgate.net

Initially, research focused on the general antimicrobial properties of silver compounds. However, the ability to create well-defined silver nanoparticles has enabled more detailed studies of the specific interactions between silver and proteins. cytodiagnostics.com This includes understanding how proteins adsorb onto the surface of AgNPs, a phenomenon that can alter the protein's structure and function. dovepress.com

A key concept that emerged is the "protein corona," a layer of proteins that forms around nanoparticles when they enter a biological fluid. researchgate.netescholarship.org The composition and structure of this corona are now recognized as critical factors influencing the biological identity and effects of the nanoparticles. dovepress.comnih.gov The study of the protein corona represents a paradigm shift from viewing nanoparticles as simple entities to understanding them as complex nanoparticle-protein conjugates. escholarship.org

Modern analytical techniques have been instrumental in advancing this field. Methods like mass spectrometry, circular dichroism spectroscopy, and various microscopy techniques allow for the detailed characterization of silver-protein complexes. mdpi.comsciopen.com These tools have enabled researchers to investigate the binding affinities between proteins and AgNPs, identify the specific proteins that form the corona, and study the conformational changes that proteins undergo upon binding. sciopen.comresearchgate.net Furthermore, computational modeling has become an increasingly important tool for predicting and understanding these interactions at a molecular level. nih.gov The development of artificial intelligence, particularly models like AlphaFold-2, is also beginning to impact the field by enabling more accurate predictions of protein structures and their interactions with other molecules, including silver. acm.org

Conceptual Foundations of Protein-Silver Complexation and Nanoconjugates

The interaction between proteins and silver at the nanoscale results in the formation of complex structures with unique properties. Understanding the nature of these structures and the theoretical principles governing their formation is crucial for their application.

Protein-silver nano-architectures encompass a variety of structures where proteins and silver nanoparticles are combined. These can range from simple conjugates formed by the adsorption of a single protein layer onto a silver nanoparticle to more complex, engineered structures. cytodiagnostics.comnih.gov The formation of these architectures can be achieved through two primary methods: passive adsorption and covalent bonding. cytodiagnostics.com

Passive adsorption relies on electrostatic and hydrophobic interactions between the protein and the silver nanoparticle surface. cytodiagnostics.com The pH of the environment plays a crucial role in this process, as it influences the surface charge of both the protein and the nanoparticle. cytodiagnostics.com Covalent coupling, on the other hand, involves the formation of a chemical bond between the protein and a functionalized silver nanoparticle, often utilizing linkers like polyethylene (B3416737) glycol (PEG) to enhance stability and flexibility. cytodiagnostics.com

The resulting nano-architectures can vary significantly in their properties. For instance, protein-capped silver nanoparticles, where a layer of protein encapsulates a silver core, are often more stable and biocompatible than bare nanoparticles. acs.org The type of protein used can also influence the shape of the resulting nanoparticles. researchgate.net Researchers have also developed methods to create more complex structures, such as bimetallic silver-gold nanoparticles templated by protein scaffolds like clathrin. stanford.edu These diverse nano-architectures offer a wide range of potential applications due to their combined biological and material properties. nih.gov

When nanoparticles are introduced into a biological fluid, they are rapidly coated by a layer of proteins, forming what is known as the "protein corona". researchgate.netescholarship.orgnih.gov This process is highly dynamic and selective, with the final composition of the corona depending on a multitude of factors. nih.gov The theoretical understanding of protein corona formation is essential for predicting the biological fate and impact of nanomaterials.

The formation of the protein corona is often described as having two components: a "hard corona" and a "soft corona". nih.gov The hard corona consists of proteins that are tightly bound to the nanoparticle surface with high affinity and slow exchange rates. nih.gov The soft corona, in contrast, is composed of loosely bound proteins with lower affinity and faster exchange rates. nih.gov

The Vroman effect is a key theoretical concept that describes the dynamic nature of protein adsorption. dovepress.comacs.org It posits that upon initial exposure to a biological fluid, the most abundant proteins, which may have lower affinity, are the first to adsorb to the nanoparticle surface. dovepress.com Over time, these are displaced by less abundant proteins that have a higher affinity for the surface. dovepress.com

Several factors influence the composition and structure of the protein corona, including the physicochemical properties of the nanoparticle (size, shape, surface charge, and material) and the characteristics of the biological environment (protein composition and concentration). nih.govacs.org For instance, studies have shown that the curvature of silver nanoparticles can affect the composition of the protein corona. nih.gov The properties of the proteins themselves, such as their hydrophobicity and secondary structure (e.g., the amount of β-sheets and α-helices), also play a significant role in determining their binding affinity to the nanoparticle surface. nih.gov The interaction between proteins and the nanoparticle surface can also induce conformational changes in the proteins, which can affect their biological function. dovepress.com

Advanced Methodologies for the Synthesis of Protein Stabilized Silver Nanostructures

Bio-Inspired and Environmentally Benign Synthesis Routes

Green synthesis approaches leverage biological entities to reduce silver ions and stabilize the resulting nanoparticles, offering an eco-friendly alternative to conventional chemical methods. mdpi.comrsc.org These methods are cost-effective and often result in nanoparticles with enhanced biocompatibility. taylorfrancis.comresearchgate.net

Microorganisms such as bacteria, fungi, and yeasts are increasingly utilized for the synthesis of silver nanoparticles due to their rapid growth rates and ability to be cultivated under ambient conditions of temperature, pH, and pressure. journal-asia.education The synthesis can occur either intracellularly or extracellularly.

The mechanism of microbial synthesis is often a defense response to the toxicity of silver ions in their environment. Bacterial cells, for instance, have evolved resistance mechanisms that facilitate the conversion of reactive silver ions (Ag+) into stable, elemental silver (Ag0). researchgate.net This bioreduction is frequently mediated by enzymes present within the microbial cells or secreted into the surrounding medium. taylorfrancis.com One key enzyme implicated in this process is NADH-dependent nitrate (B79036) reductase. researchgate.netfrontiersin.org

In intracellular synthesis, which is common in Gram-negative bacteria, membrane proteins transport silver ions into the cell where enzymatic reduction occurs. nih.gov Extracellular synthesis, on the other hand, involves enzymes present on the cell wall or secreted proteins that reduce silver ions externally. nih.govnih.gov This latter method is often preferred as it simplifies the downstream processing and recovery of the nanoparticles. researchgate.net Various microbial species have been successfully employed for AgNP synthesis, as detailed in the table below.

| Microorganism | Synthesis Location | Key Mediating Molecules | Reference |

| Pseudomonas stutzeri | Intracellular | Membrane proteins | nih.gov |

| Escherichia coli | Metabolism-linked | Cellular machinery | |

| Bacillus cereus | Extracellular | Not specified | journal-asia.education |

| Aspergillus flavus | Extracellular | Secreted proteins/enzymes | nih.gov |

| Fungi (general) | Intracellular/Extracellular | Bioactive metabolites | nih.gov |

The use of plant extracts for the synthesis of silver nanoparticles is a rapidly growing field of green nanotechnology. mdpi.com This method is advantageous due to the wide availability of plants, the simplicity of the process, and the dual role of plant-derived compounds as both reducing and stabilizing agents. emerald.comnih.gov Different parts of the plant, including leaves, stems, roots, and fruits, can be used to prepare extracts for this purpose. frontiersin.org

The primary mechanism involves the reduction of silver ions by phytochemicals present in the plant extract. researchgate.net These bioactive compounds include a wide array of molecules such as flavonoids, terpenoids, polyphenols, alkaloids, and proteins. mdpi.comnih.govresearchgate.net These molecules donate electrons for the reduction of Ag+ to Ag0, leading to the formation of silver nuclei which then grow into nanoparticles. researchgate.net The proteins and other biomolecules in the extract also adsorb onto the surface of the newly formed nanoparticles, acting as capping agents that prevent aggregation and enhance their stability. nih.govfrontiersin.org

The characteristics of the synthesized nanoparticles, such as size and shape, can be influenced by factors like the plant species, the concentration of the extract, reaction temperature, and pH. emerald.com

| Plant Species | Plant Part Used | Key Phytochemicals Involved | Resulting Nanoparticle Size (nm) | Reference |

| Ficus carica | Leaf | Not specified | Not specified | nih.gov |

| Olea europaea | Leaf | Not specified | 15-40 | nih.gov |

| Conocarpus lancifolius | Not specified | Not specified | 5-30 | frontiersin.org |

| Various medicinal plants | Leaves | Polysaccharides, amino acids, proteins | Not specified | scipublications.com |

The enzymatic synthesis of silver nanoparticles represents a more controlled and specific bio-inspired approach. researchgate.net Enzymes, either in purified form or as part of a crude cellular extract, can act as catalysts for the reduction of silver ions. taylorfrancis.comnih.gov This method offers the potential for greater control over the size and morphology of the nanoparticles due to the specific catalytic action of the enzymes.

A key enzyme involved in this process is nitrate reductase, which has been identified in various microorganisms and is believed to play a significant role in the bioreduction of silver ions. researchgate.netfrontiersin.org The mechanism often involves the transfer of electrons from a donor molecule, such as NADH, to the silver ions, facilitated by the enzyme. frontiersin.org

Besides reductases, other enzymes and proteins can also participate in the synthesis and stabilization of AgNPs. frontiersin.org For example, studies have shown that enzymes can become immobilized on the surface of nanoparticles, forming a stable conjugate that can even exhibit enhanced catalytic activity. ijnnonline.net Fungal amylase and cellulase (B1617823) activities, for instance, have been shown to increase in the presence of green-synthesized AgNPs. ijnnonline.net The interaction between enzymes and nanoparticles typically occurs through adsorption via various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, which helps in maintaining the enzyme's structural integrity. ijnnonline.net

Chemical Synthesis Approaches Employing Protein-Based Stabilization

While bio-inspired routes are gaining prominence, chemical synthesis methods remain crucial for producing well-defined and highly stable protein-stabilized silver nanoparticles. These methods offer precise control over reaction parameters, leading to nanoparticles with tailored properties.

In protein-templated synthesis, the choice of the silver precursor is a critical factor that influences the reaction kinetics and the final properties of the nanoparticles. Silver nitrate (AgNO₃) is the most commonly used precursor due to its high solubility, stability, and cost-effectiveness. nih.govnih.gov Other silver salts, such as silver perchlorate (B79767) (AgClO₄) and silver tetrafluoroborate (B81430) (AgBF₄), have also been explored and can lead to different reaction rates. nih.gov

The reduction of silver ions to elemental silver is typically achieved using chemical reducing agents. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), which is a strong reducing agent leading to rapid nanoparticle formation, and milder reducing agents like sodium citrate (B86180), which also acts as a stabilizing agent. nih.govnih.gov The choice of reducing agent significantly impacts the size and size distribution of the resulting nanoparticles. mdpi.com In some methods, the protein itself, particularly amino acid residues like tryptophan and tyrosine, can contribute to the reduction of silver ions.

The general mechanism involves the reduction of Ag+ ions to form silver atoms (Ag0), which then nucleate to form small clusters. These clusters subsequently grow into larger nanoparticles. The presence of a protein template helps to control the nucleation and growth processes, leading to more uniform nanoparticles.

Proteins play a dual role in the synthesis of silver nanoparticles, acting as both reducing and, more importantly, stabilizing and capping agents. taylorfrancis.comnih.gov As capping agents, proteins adsorb onto the surface of the nanoparticles, preventing their aggregation through steric and electrostatic repulsion. nih.govjscimedcentral.com This protein corona enhances the colloidal stability of the nanoparticles in various environments, including under acidic conditions. acs.org

The interaction between proteins and silver nanoparticles is complex and involves various functional groups on the protein. Thiol groups from cysteine residues can form strong covalent bonds with the silver surface. jscimedcentral.comresearchgate.net Amino groups also exhibit a strong affinity for silver. jscimedcentral.com These interactions lead to the formation of a stable protein layer around the nanoparticle. researchgate.net Bovine Serum Albumin (BSA) is a widely studied protein for this purpose due to its availability and well-characterized structure. jscimedcentral.com

The presence of the protein capping layer not only stabilizes the nanoparticles but also imparts biocompatibility and provides functional handles for further modification, which is crucial for biomedical applications. jscimedcentral.comscielo.br The protein layer can also influence the biological activity of the nanoparticles. scielo.br

| Protein/Macromolecule | Role in Synthesis | Key Interactions | Reference |

| Bovine Serum Albumin (BSA) | Stabilizing/Capping Agent | Electrosteric stabilization | jscimedcentral.com |

| Fungal Proteins | Reducing/Stabilizing Agent | Covalent S-Ag and N-Ag bonds | researchgate.net |

| Type 1 Collagen | Reducing/Stabilizing Agent | Not specified | frontiersin.org |

| Sericin | Reducing Agent | Not specified | dovepress.com |

Physicochemical Parameters Governing Silver-Protein Nanoconjugate Formation

The synthesis of protein-stabilized silver nanoparticles is highly sensitive to the conditions of the reaction environment. Parameters such as pH, temperature, incubation time, reactant concentrations, solvent properties, and ionic strength all play a crucial role in the nucleation and growth of the nanoparticles, as well as their subsequent stabilization by the protein. nih.gov

The pH of the reaction medium is a critical factor that significantly influences the size, shape, and stability of the synthesized silver nanoparticles. genspark.ai Generally, alkaline conditions are more favorable for the synthesis of smaller and more stable silver nanoparticles. acs.org This is attributed to the increased reducing ability of the protein molecules at higher pH levels. For instance, studies have shown that the formation of silver nanoparticles is more intensive in alkaline environments, resulting in smaller nanoparticles. acs.org Conversely, acidic pH ranges, typically between 3 and 6, can lead to nanoparticle aggregation and reduced stability. genspark.aiscielo.br The color of the nanoparticle solution, which is an indicator of nanoparticle formation and size, also varies with pH, with distinct color changes observed at different pH levels due to surface plasmon resonance. genspark.ai

Temperature is another key parameter that affects the kinetics of the reaction. An increase in temperature generally accelerates the rate of silver ion reduction, leading to a faster formation of nanoparticles. researchgate.net This can also influence the size of the nanoparticles, with some studies reporting that moderately elevated temperatures promote the formation of smaller nanoparticles. However, there is an optimal temperature range for synthesis, as excessively high temperatures can lead to aggregation and a decrease in the stability of the nanoconjugates. researchgate.net Research has demonstrated a nearly linear relationship between the maximum absorbance, indicating nanoparticle yield, and temperature within a specific range. researchgate.net

| pH | Temperature (°C) | Observed Effect on Silver Nanoparticle Synthesis | Reference |

|---|---|---|---|

| 4 | N/A | Results in a yellow-colored solution. | genspark.ai |

| 5 | N/A | Produces a brown-colored solution. | genspark.ai |

| 7-9 | N/A | Tendency for an increase in nanoparticle size. | genspark.ai |

| 11 | N/A | Yields a dark brown solution, indicating smaller, stable nanoparticles. | genspark.ai |

| Alkaline | High | Intensive synthesis of smaller nanoparticles. | acs.org |

| 9.45 | 49.8 | Optimized conditions for the synthesis of silver nanoparticles with an average size of 43.71 nm. | mdpi.com |

The duration of the reaction, or incubation time, is a crucial parameter for ensuring the complete reduction of silver ions and the formation of stable nanoparticles. nih.gov Monitoring the reaction over time, often through UV-Vis spectroscopy, reveals an increase in the absorbance at the characteristic surface plasmon resonance peak of silver nanoparticles, indicating their progressive formation. nih.gov The reaction kinetics show that the intensity of this peak increases with time until it reaches a plateau, signifying the completion of the reaction. researchgate.net The optimal incubation time can vary depending on other reaction parameters such as temperature and reactant concentrations. For instance, one study identified an optimal processing time of approximately 30.48 minutes at 70°C for the synthesis of silver nanoparticles.

The ratio of the concentrations of the silver salt (e.g., silver nitrate) to the protein is a determining factor in controlling the size, morphology, and stability of the resulting nanoconjugates. The protein acts as both a reducing agent and a capping agent, preventing the aggregation of the newly formed nanoparticles. nih.gov A higher concentration of the protein relative to the silver ions generally leads to the formation of smaller and more stable nanoparticles. This is because a greater number of protein molecules are available to cap the nanoparticles, thereby preventing their growth and aggregation. nih.gov Conversely, an insufficient amount of protein can result in the formation of larger, aggregated particles. The concentration of silver nitrate has also been identified as a significant determinant of the final yield of the nanoparticles. mdpi.com

| Incubation Time | Reactant/Condition | Effect on Silver Nanoparticle Synthesis | Reference |

|---|---|---|---|

| 24 hours onwards | Spent mushroom substrate with silver nitrate solution | Solution turned yellow, indicating the formation of silver nanoparticles. | nih.gov |

| 30.48 minutes | Oregano extract with 1 mM AgNO3 at 70°C | Optimal time for synthesizing nanoparticles with a mean size of 33 nm. | |

| 213.2 minutes | Ethanolic fraction of Lepechinia meyenii with silver nitrate | Optimized time for synthesizing nanoparticles of 43.71 nm. | mdpi.com |

| Up to 240 minutes | Lepechinia meyenii extract | Absorbance increased with time, reaching a maximum at 240 minutes. | mdpi.com |

| N/A | Doubling protein-polymer concentration | Results in greater stability and restricted growth of nanoparticles. | nih.gov |

| N/A | Increasing BSA concentration | The size of silver nanoparticles first decreases and then increases. | rsc.org |

The properties of the solvent, such as its polarity, play a significant role in the synthesis and stability of silver-protein nanoconjugates. The solvent can influence the conformation of the protein, which in turn affects its ability to reduce silver ions and stabilize the nanoparticles. nih.gov The dielectric constant of the solvent has been shown to have an important impact on the optical properties, size distribution, morphology, and stability of silver nanoparticles dispersed in a resin. researchgate.net

The ionic strength of the reaction medium is another critical factor that can affect the stability of the nanoconjugates. The presence of ions in the solution can influence the electrostatic interactions between the nanoparticles and the protein, as well as between the nanoparticles themselves. High ionic strength can lead to the screening of surface charges on the nanoparticles, reducing the electrostatic repulsion between them and potentially causing aggregation. nih.gov However, the formation of a protein corona around the nanoparticles can enhance their stability over a broad range of ionic strengths. acs.org The interaction between proteins and nanoparticles can be modulated by the ionic strength of the solution, with different binding mechanisms observed at low and high ionic strengths. nih.gov

| Parameter | Condition | Observed Effect on Silver-Protein Nanoconjugate Formation | Reference |

|---|---|---|---|

| Solvent Polarity | Changes in solvent polarity | Alters the net charge and hydration shell of protein molecules, affecting solubility and nanoconjugate formation. | nih.gov |

| Solvent Dielectric Constant | Varying dielectric constant in epoxy resin | Impacts optical properties, size distribution, morphology, and stability of silver nanoparticles. | researchgate.net |

| Ionic Strength | High ionic strength | Can lead to aggregation by screening surface charges and reducing electrostatic repulsion. | nih.gov |

| Ionic Strength | Low ionic strength | Protein binding may involve specific regions of the protein. | nih.gov |

| Ionic Strength | Higher ionic strength | Protein binding may occur with different parts of the protein compared to low ionic strength. | nih.gov |

| Ionic Strength | Presence of a protein corona | Can stabilize nanoparticles over a broad range of ionic strengths. | acs.org |

Comprehensive Characterization Techniques for Silver Protein Complexes

Advanced Spectroscopic Probes for Molecular Interactions and Structural Integrity

Spectroscopic methods are invaluable for elucidating the intricate details of silver-protein interactions at the molecular level. These techniques provide insights into the binding mechanisms, conformational changes in the protein structure, and the elemental composition of the complex.

Plasmonic Resonance Analysis via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing silver-protein complexes, primarily through the analysis of the Localized Surface Plasmon Resonance (LSPR) of silver nanoparticles (AgNPs). pexacy.comnih.gov The LSPR is a phenomenon where the collective oscillation of conduction electrons in the metal nanoparticle is excited by incident light, resulting in a strong absorption peak in the UV-Vis spectrum. rsc.org The position and shape of this peak are highly sensitive to the size, shape, and the dielectric environment of the nanoparticles. mdpi.commdpi.com

When proteins bind to the surface of AgNPs, they alter the local refractive index, causing a red-shift (a shift to longer wavelengths) in the LSPR peak. nih.gov This shift serves as direct evidence of protein adsorption and the formation of a protein corona. For instance, the functionalization of AgNPs with anti-gIgG resulted in a red-shift of the LSPR peak from 430 nm to 452 nm. nih.gov The magnitude of this shift can provide information about the thickness and density of the protein layer. Furthermore, changes in the LSPR peak, such as broadening, can indicate nanoparticle aggregation, which may be induced or inhibited by protein binding. nih.gov

| Nanoparticle System | Initial LSPR Peak (nm) | LSPR Peak after Protein Interaction (nm) | Observed Shift (nm) | Reference |

| AgNPs and anti-gIgG | 430 | 452 | 22 | nih.gov |

| Silver Nanoprisms (in-plane dipole resonance) | 640 | Not specified | Not specified | rsc.org |

| Silver Nanoprisms (in-plane quadrupole resonance) | 470 | Not specified | Not specified | rsc.org |

| Silver Nanoprisms (out of plane quadrupole resonance) | 340 | Not specified | Not specified | rsc.org |

| AgNPs synthesized with Hydrazine Hydrate in PVA | ~418 | Not specified | Not specified | mdpi.com |

Vibrational Fingerprinting by Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of the silver-protein complex, revealing details about the chemical bonds and functional groups involved in the interaction. nih.govmjcce.org.mknih.gov

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. mdpi.com When proteins interact with silver nanoparticles, changes in the positions and intensities of the amide I and amide II bands are often observed. These bands are characteristic of the protein's secondary structure. For example, a shift in the amide I band (primarily C=O stretching) can indicate alterations in the α-helix and β-sheet content of the protein upon binding to silver. mdpi.com This suggests that the protein undergoes conformational changes to accommodate the nanoparticle. rsc.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. nih.govmt.com It is particularly sensitive to non-polar bonds and can be used in aqueous solutions. mt.com Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant where the Raman signal of molecules adsorbed onto a nanostructured silver surface is dramatically amplified. nih.govacs.org This enhancement allows for the detection of subtle changes in the protein's vibrational modes upon interaction with the silver surface, providing insights into the specific amino acid residues involved in the binding. acs.org

| Spectroscopic Technique | Key Observables | Information Gained | Reference |

| FTIR Spectroscopy | Amide I and Amide II band shifts | Changes in protein secondary structure (α-helix, β-sheet) | mdpi.comnih.gov |

| Involvement of functional groups (e.g., C=O, N-H) in binding | rsc.org | ||

| Raman Spectroscopy | Changes in vibrational modes | Molecular fingerprint, identification of specific bonds | nih.gov |

| Low-frequency modes | Crystal lattice structure information | mt.com | |

| SERS | Enhanced Raman signals | Identification of amino acid residues at the binding interface | acs.org |

| High-sensitivity detection of conformational changes | acs.org |

Fluorescence Quenching and Energy Transfer for Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and mechanism between proteins and silver nanoparticles. jelsciences.com Proteins often contain intrinsic fluorophores, such as the amino acids tryptophan and tyrosine, which emit light upon excitation. rsc.orgnih.gov When silver nanoparticles bind to a protein, they can "quench" or decrease the fluorescence intensity of these residues. rsc.orgresearchgate.net

This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. rsc.orgresearchgate.net By analyzing the fluorescence quenching data at different temperatures and using models like the Stern-Volmer equation, researchers can determine the quenching mechanism, binding constants (KSV), and the number of binding sites. nih.govresearchgate.net For example, studies on the interaction between bovine serum albumin (BSA) and AgNPs have indicated a static quenching mechanism, suggesting the formation of a stable BSA-AgNP complex. rsc.org

Furthermore, phenomena like Förster Resonance Energy Transfer (FRET) and Nanometal Surface Energy Transfer (NSET) can be investigated. acs.orgmdpi.com These processes, which involve the non-radiative transfer of energy from the protein's fluorophore (donor) to the silver nanoparticle (acceptor), are highly distance-dependent and can be used as a "spectroscopic ruler" to probe the proximity and dynamics of the interaction. acs.org

| Protein-Nanoparticle System | Quenching Mechanism | Key Findings | Reference |

| Bovine Serum Albumin (BSA) - AgNPs | Static Quenching | Formation of a ground-state complex. | rsc.org |

| Human Serum Albumin (HSA) - AgNPs | Static Quenching | Interaction is an entropy-driven, spontaneous process. | nih.gov |

| BDPD - AgNPs | Dynamic and Static Quenching | Fluorescence resonance energy transfer and/or electron transfer processes play a major role. | researchgate.net |

| PVA-NPA - AgNPs | Dynamic Quenching | Energy transfer follows the Nano-Surface Energy Transfer (NSET) mechanism. | researchgate.net |

Chiroptical Analysis: Circular Dichroism (CD) for Protein Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins upon their interaction with silver nanoparticles. nih.govresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.comfrontiersin.org

The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure. researchgate.netacs.org The characteristic CD signals of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 215-220 nm) allow for the quantitative estimation of these structural elements. nih.govacs.org A change in the CD spectrum of a protein in the presence of silver nanoparticles provides direct evidence of conformational changes. nih.govnih.gov For example, studies with human serum albumin (HSA) and bovine serum albumin (BSA) have shown a decrease in the α-helical content upon binding to AgNPs, indicating a partial unfolding or structural rearrangement of the protein. nih.govnih.gov

The near-UV region (250-350 nm) provides information about the local environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and thus reflects changes in the protein's tertiary structure. nih.govresearchgate.net

| Protein | Interaction with Silver Nanoparticles | Observed Conformational Change | Reference |

| Bovine Serum Albumin (BSA) | Binding to AgNPs of different morphologies | Different morphologies of AgNPs had varying effects on the secondary structure of BSA. Silver nanospheres and nanorods induced greater changes compared to silver nanotriangles. | nih.gov |

| Human Serum Albumin (HSA) | Binding to AgNPs | Visible decrease in α-helix content. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. researchgate.netwikipedia.org This makes it exceptionally well-suited for analyzing the surface of silver-protein complexes. nih.govcreative-biostructure.com

In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding). researchgate.net

For silver-protein complexes, XPS can confirm the presence of silver and elements characteristic of the protein (carbon, nitrogen, oxygen, and sulfur). nih.gov More importantly, high-resolution scans of the Ag 3d, C 1s, N 1s, and O 1s peaks can reveal shifts in binding energies that indicate the formation of chemical bonds between the protein and the silver surface. nih.gov For example, an analysis of the N 1s peak can help identify which nitrogen-containing functional groups of the protein (e.g., amine groups) are involved in the interaction with silver. acs.org XPS is also invaluable for determining the oxidation state of the silver on the surface (e.g., metallic Ag(0) vs. oxidized Ag(I)). nih.gov

| Element | XPS Peak | Information Obtained from Analysis | Reference |

| Silver | Ag 3d | Confirmation of silver presence, determination of oxidation state (e.g., Ag(0), Ag(I)), assessment of chemical bonding environment. | nih.gov |

| Carbon | C 1s | Identification of different carbon functional groups within the protein (e.g., C-C, C-N, C=O). | nih.gov |

| Nitrogen | N 1s | Indication of the involvement of nitrogen-containing groups (e.g., amines, amides) in binding to silver. | acs.org |

| Oxygen | O 1s | Analysis of oxygen-containing functional groups (e.g., carboxylates, carbonyls) and their interaction with the silver surface. | nih.gov |

| Sulfur | S 2p | Detection of sulfur-containing amino acids (e.g., cysteine, methionine) and their potential role in binding, particularly through Ag-S bonds. | nih.gov |

High-Resolution Microscopic and Imaging Modalities

While spectroscopic techniques provide invaluable data on molecular interactions, microscopic and imaging modalities offer direct visualization of the silver-protein complexes, revealing their morphology, size, dispersion, and the spatial distribution of the protein on the nanoparticle surface. rsc.org

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental for visualizing the size and shape of the silver nanoparticles and observing the formation of a protein corona. pexacy.comrsc.org High-resolution TEM can even resolve the lattice fringes of the crystalline silver core and provide an estimate of the thickness of the adsorbed protein layer. researchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional topographical information of the complexes at the nanoscale. frontiersin.org It can be used to measure the height and surface roughness of the protein-coated nanoparticles, offering another way to characterize the protein corona. acs.org

Advanced super-resolution microscopy techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), overcome the diffraction limit of conventional light microscopy, enabling the visualization of protein organization on the nanoparticle surface with resolutions down to ~20 nm. oni.biospringernature.com These methods can provide unprecedented detail about the architecture of the silver-protein interface. springernature.com

| Microscopy Technique | Resolution | Key Information Provided | Reference |

| Transmission Electron Microscopy (TEM) | Nanometer to sub-nanometer | Size, shape, and morphology of AgNPs; visualization of the protein corona; crystalline structure of the silver core. | rsc.orgresearchgate.net |

| Scanning Electron Microscopy (SEM) | Nanometer scale | Surface morphology, size, and aggregation state of silver-protein complexes. | pexacy.comrsc.org |

| Atomic Force Microscopy (AFM) | Nanometer scale | 3D topography, surface roughness, height of protein-coated nanoparticles, and mechanical properties. | acs.orgfrontiersin.org |

| Confocal Reflectance Microscopy (RCM) | ~250 nm (diffraction-limited) | 3D visualization of NP uptake and localization within cells, label-free imaging. | plos.org |

| Super-Resolution Microscopy (e.g., dSTORM, PALM, R-SIM) | ~20-115 nm | High-resolution imaging of protein organization on the nanoparticle surface, overcoming the diffraction limit. | oni.biospringernature.complos.org |

Transmission Electron Microscopy (TEM) for Nanoconjugate Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a primary technique for visualizing the morphology and determining the size distribution of silver-protein nanoconjugates. dovepress.com TEM offers high-resolution imaging (down to 0.1 nm), allowing for the detailed examination of individual nanoparticles and their protein coatings. dovepress.com

Research findings reveal that silver nanoparticles synthesized with protein assistance or capping are often spherical, though other shapes like triangular species can also be present. nih.govscirp.org TEM analysis provides precise measurements of particle diameters. For instance, studies have reported average diameters ranging from 10 to 100 nm. nih.gov In one study, the mean diameter of silver nanoparticles was observed to increase with reaction time, from approximately 10.60 nm at 3 hours to 25.31 nm at 48 hours. researchgate.net Another investigation using TEM showed nanoparticles with an average diameter between 0.5 and 25 nm. researchgate.net

Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, can confirm the crystalline structure of the silver core. nih.gov The presence of a protein corona can also be visualized, which has been shown to protect the silver nanoparticle surface from environmental changes, such as acid-induced dissolution. acs.org

Table 1: Example of TEM Data for Silver Nanoparticles

| Reaction Time (hours) | Mean Diameter (nm) | Standard Deviation (nm) |

| 3 | 10.60 | 3.75 |

| 6 | 11.23 | 7.91 |

| 24 | 15.30 | 7.64 |

| 48 | 25.31 | 9.44 |

| Data derived from a study on polyethylene (B3416737) glycol-mediated silver nanoparticles. researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregation State

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and aggregation state of silver-protein complexes. nih.gov SEM provides high-resolution images of a specimen's surface, making it valuable for observing how nanoparticles are distributed and whether they form aggregates. dovepress.comnih.gov

SEM analysis typically reveals the general shape of the nanoparticles, which is often spherical. nih.govscirp.org It also clearly shows the tendency of particles to agglomerate. scirp.orgacs.org The size information from SEM can sometimes differ from that obtained by other methods like X-ray diffraction (XRD). This discrepancy can arise because SEM may detect larger apparent sizes due to the agglomeration of particles, which can be influenced by the high conductivity of silver under the electron beam. nih.govscirp.org For example, one study noted a particle size range of 54-78 nm by FESEM, which was in agreement with TEM results showing agglomeration. scirp.org Another study using SEM observed an average size diameter of 58 nm for silver nanoparticles synthesized by R. glutinis and 30 nm for those from R. mucilaginosa. acs.org

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the nanoscale surface and conformational properties of silver-protein complexes. nih.gov AFM generates three-dimensional topographical images of single biomolecules and their complexes on a surface with nanometer resolution. nih.govnih.gov A key advantage of AFM is its ability to operate in various environments, including liquid, which is crucial for studying biological samples under near-physiological conditions. mdpi.com

Hydrodynamic and Electrokinetic Characterization

Understanding the behavior of silver-protein complexes in solution is critical. Hydrodynamic and electrokinetic characterization techniques provide insights into particle size in a hydrated state, aggregation behavior, and colloidal stability.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Aggregation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-destructive technique used to measure the hydrodynamic size, size distribution, and aggregation state of nanoparticles in a solution. unchainedlabs.comwyatt.com DLS works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov These fluctuations are used to calculate the translational diffusion coefficient, which is then converted to the hydrodynamic radius (R_h) via the Stokes-Einstein equation. wyatt.comnih.gov

DLS is highly sensitive to the presence of large particles, making it an excellent tool for detecting aggregation. unchainedlabs.com The technique provides the intensity-weighted average hydrodynamic diameter (z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. ucd.ie A PDI value of 0.1 or less suggests a highly monodisperse sample, while values above 0.4 indicate high polydispersity. ucd.ie Research has shown that DLS can measure hydrodynamic diameters ranging from a few nanometers to several dozen. For example, one study reported a hydrodynamic diameter of 20.5 nm for synthesized silver nanoparticles, while another found diameters ranging from 3.2 to 41.2 nm for different preparations. acs.orgrsc.org DLS is also used to assess the stability of nanoparticles under varying conditions like pH and temperature. frontiersin.org

Zeta Potential Measurements for Surface Charge and Colloidal Stability Assessment

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nanocomposix.com It is a key indicator of the stability of a colloidal system. wyatt.com Nanoparticle suspensions with a high absolute zeta potential (e.g., greater than |±30| mV) are generally considered electrostatically stable, as the mutual repulsion is strong enough to prevent aggregation. wyatt.comacs.org Conversely, particles with low zeta potentials (between -10 mV and +10 mV) tend to agglomerate. nanocomposix.com

The zeta potential of silver-protein complexes is highly dependent on the pH of the surrounding medium. For silver nanoparticles coated with bovine serum albumin (BSA), the zeta potential was found to be around -40 mV at a pH greater than 7. acs.org As the pH was lowered into the acidic range, the zeta potential became positive, reaching approximately +30 mV at a pH below 3. acs.org This change is attributed to the protonation state of the amino acid residues in the protein corona. In another study, biosynthesized silver nanoparticles exhibited a mean negative zeta potential of -20.1 mV, which was deemed sufficient to confer stability through electrostatic repulsion. nih.gov The measurement of zeta potential is therefore crucial for predicting the long-term stability and behavior of silver-protein formulations. nanocomposix.com

Table 2: Zeta Potential of Silver Nanoparticles (AgNPs) at Different pH Values

| Nanoparticle Type | pH | Zeta Potential (mV) |

| Unconjugated AgNPs | >7 | -60 |

| Unconjugated AgNPs | 2-3 | -10 |

| BSA-Coated AgNPs | >7 | -40 |

| BSA-Coated AgNPs | <3 | +30 |

| Data derived from a study on protein-silver nanoparticle interactions. acs.org |

Advanced Elemental and Compositional Analysis

To confirm the identity and purity of silver-protein complexes, advanced analytical techniques are used to determine their elemental and chemical composition. These methods provide quantitative and qualitative data on the constituent elements and their arrangement.

Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often coupled with electron microscopy, are used for elemental analysis. acs.org EDS can identify the elements present in a sample and map their distribution. acs.orgnih.gov For silver nanoparticles, EDS analysis typically shows a strong signal for silver, confirming its presence. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface. nih.gov This is particularly useful for characterizing the protein corona and any chemical modifications that may have occurred.

X-ray Diffraction (XRD) is employed to determine the crystalline structure of the silver core. nih.gov XRD patterns can reveal the lattice characteristics, such as a face-centered cubic structure, which is typical for silver nanoparticles. scirp.orgresearchgate.net

Finally, spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are used to identify the functional groups present on the surface, helping to confirm the presence and binding of the protein component to the silver nanoparticle. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique for determining the elemental composition of materials. thermofisher.comcreative-biostructure.comopenaccesspub.org When coupled with electron microscopy, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), EDS can provide high-resolution elemental maps, visualizing the spatial distribution of elements within a sample. creative-biostructure.combruker.com

In the context of silver-protein complexes, EDS is instrumental in confirming the presence of silver and mapping its distribution in relation to the organic protein matrix. The technique operates by bombarding the sample with a high-energy electron beam. creative-biostructure.comopenaccesspub.org This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop to fill the vacancies, releasing the excess energy as X-rays. thermofisher.comcreative-biostructure.com Each element emits X-rays at a characteristic energy level, allowing for their identification. creative-biostructure.comopenaccesspub.org

Research findings from the application of EDS in the analysis of silver-protein complexes include:

Confirmation of Silver Presence: EDS spectra of silver nanoparticles synthesized using biological extracts consistently show a prominent peak for elemental silver, confirming the successful formation of silver-containing structures. researchgate.net

Elemental Composition: The technique provides qualitative and quantitative data on the elements present. For instance, in metalloproteins, EDS can identify and locate crucial metal ions like iron or copper within the protein structure. creative-biostructure.com

Elemental Mapping: By scanning the electron beam across the sample, EDS can generate maps that show the distribution of silver, providing insights into how it is dispersed within or adsorbed onto the protein. bruker.com This is particularly useful for understanding the structure of silver nanoparticle-protein coronas.

Table 1: Principles and Applications of EDS in Silver-Protein Complex Analysis

| Principle | Information Obtained | Relevance to Silver-Protein Complexes |

| Characteristic X-ray emission upon electron bombardment. creative-biostructure.com | Elemental composition and quantification. thermofisher.comcreative-biostructure.com | Confirms the presence and concentration of silver. |

| Integration with electron microscopy (SEM/TEM). creative-biostructure.com | High-resolution elemental mapping. bruker.com | Visualizes the spatial distribution of silver in relation to the protein. |

| Non-destructive in most cases. thermofisher.com | Analysis without significant sample damage. | Allows for subsequent analysis by other techniques. |

X-ray Diffraction (XRD) for Crystallographic Structure

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. springernature.com For silver-protein complexes, particularly those involving crystalline silver nanoparticles, XRD provides invaluable information about the crystal structure, phase, and size of the silver component.

The fundamental principle of XRD involves directing a beam of X-rays onto a sample and measuring the scattering pattern. Crystalline materials will diffract the X-rays at specific angles determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline solid. ucmerced.edu

Key research findings derived from XRD analysis of silver-protein complexes include:

Crystalline Structure Identification: XRD patterns of silver nanoparticles commonly reveal a face-centered cubic (FCC) structure. researchgate.netacs.org

Crystallite Size Determination: The broadening of diffraction peaks can be used to calculate the average size of the crystalline domains (crystallites) using the Scherrer equation. For example, a study on biosynthesized silver nanoparticles determined an average crystallite size of 20.26 nm. acs.org

Phase Purity: XRD can identify the presence of different crystalline phases or impurities within the sample.

Lattice Parameters: The positions of the diffraction peaks allow for the calculation of the lattice parameters of the crystal structure. For silver nanoparticles with an FCC structure, the lattice constant 'a' has been determined to be 4.086 Å. acs.org

Table 2: XRD Findings for Silver Nanoparticles in Protein Complexes

| Parameter | Typical Finding | Significance |

| Crystal Structure | Face-Centered Cubic (FCC) researchgate.netacs.org | Defines the fundamental arrangement of silver atoms. |

| Prominent Diffraction Planes | (111), (200), (220), (311) acs.org | Indicates the orientation of crystal planes. The (111) plane is often the most intense, suggesting preferential growth. researchgate.net |

| Average Crystallite Size | Can range from ~10 to over 20 nm. researchgate.netacs.org | Provides information on the size of the individual crystalline units of silver. |

| Lattice Strain and Stress | Quantifiable from diffraction data. acs.org | Offers insights into the structural integrity and potential defects within the silver crystals. |

Mass Spectrometry-Based Proteomics for Protein Corona Identification (e.g., LC-MS/MS, MALDI-MS)

When silver nanoparticles are introduced into a biological fluid, proteins readily adsorb to their surface, forming a "protein corona." plos.orgnih.gov Mass spectrometry (MS)-based proteomics is the leading technique for identifying and quantifying the proteins that constitute this corona. rsc.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly powerful for this purpose. researchgate.net

The general workflow involves incubating the silver nanoparticles with a protein source (e.g., serum, cell lysate), separating the nanoparticles with their bound proteins from unbound proteins, and then enzymatically digesting the bound proteins (commonly with trypsin). rsc.org The resulting peptides are then analyzed by mass spectrometry. In LC-MS/MS, the peptides are first separated by liquid chromatography before being introduced into the mass spectrometer, which measures their mass-to-charge ratio and fragmentation patterns to determine their amino acid sequence and thus identify the parent protein.

Significant research findings from proteomic analysis of silver-protein coronas include:

Identification of Corona Proteins: Studies have identified hundreds of different proteins in the corona of silver nanoparticles. rsc.org

Influence of Nanoparticle Properties: The composition of the protein corona is influenced by the size and surface charge of the silver nanoparticles. For instance, 110 nm silver nanoparticles were found to bind a greater number of proteins than 20 nm nanoparticles. plos.orgnih.gov Surface coatings, such as citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP), also affect which proteins are adsorbed. rsc.orgnih.gov

Common and Unique Proteins: A subset of common proteins, including albumin and apolipoproteins, is often found in the coronas of different silver nanoparticles, while other proteins are more specific to the nanoparticle's properties. nih.gov

Hydrophobicity and Curvature: Smaller nanoparticles (e.g., 20 nm) tend to have coronas enriched with more hydrophobic proteins compared to larger nanoparticles (e.g., 110 nm), suggesting that surface curvature plays a role in protein binding and folding. nih.gov

Table 3: Factors Influencing Silver Nanoparticle Protein Corona Composition

| Factor | Observation | Reference |

| Nanoparticle Size | 110 nm AgNPs bind more proteins than 20 nm AgNPs. | plos.orgnih.gov |

| Nanoparticle Surface Charge | Nanoparticles with similar surface coatings share a majority of their corona protein population. | rsc.org |

| Protein Hydrophobicity | The corona on 20 nm AgNPs consists of more hydrophobic proteins compared to 110 nm AgNPs. | nih.gov |

| Environmental Conditions | Salinity and the presence of other molecules (e.g., cysteine) can alter the protein corona composition. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Interaction Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of proteins at the atomic level in solution. gidrm.orgamericanlaboratory.com For silver-protein complexes, NMR can identify the specific amino acid residues involved in binding silver ions and characterize the structural changes that occur upon binding.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can detect signals from specific nuclei (e.g., ¹H, ¹⁵N, ¹³C). The chemical environment of each nucleus influences its signal, providing detailed information about its location and interactions within the molecule.

Key applications and findings of NMR in the study of silver-protein interactions include:

Identification of Binding Sites: By monitoring changes in the NMR spectrum of a protein upon the addition of silver ions, researchers can pinpoint which amino acid residues are involved in the interaction. For example, in the silver-binding protein SilE, 2D ¹H-¹⁵N HSQC spectra showed specific signal changes for residues in the binding sites. rsc.org

Structural Changes upon Binding: NMR can reveal conformational changes in the protein's structure as it binds to silver. For instance, it has been shown that peptide sequences from SilE containing HxxM or MxxH motifs fold into helices in the presence of silver ions. rsc.org

Characterization of Intrinsically Disordered Proteins (IDPs): Many metal-binding proteins are intrinsically disordered in their free state. NMR is particularly well-suited to study these flexible proteins and how they adopt a more ordered structure upon metal binding. gidrm.orgrsc.org

Probing Weak and Transient Interactions: NMR is capable of detecting weak and transient interactions that are often difficult to characterize by other methods. nih.gov This is crucial for understanding the dynamic nature of protein-metal complexes.

Table 4: NMR Techniques and Their Application to Silver-Protein Interactions

| NMR Technique | Information Provided | Example in Silver-Protein Systems |

| 2D ¹H-¹⁵N HSQC | Per-residue chemical shift changes upon ligand binding. rsc.org | Identifying the amino acids in SilE that interact with silver ions. rsc.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides through-space distance restraints between protons (<5 Å). gidrm.org | Determining the 3D structure of silver-bound peptide fragments. |

| Paramagnetic Relaxation Enhancement (PRE) | Provides long-range distance restraints (>25 Å). nih.gov | Studying the overall architecture of larger silver-protein complexes. |

| Residual Dipolar Couplings (RDCs) | Provides long-range orientational information. gidrm.org | Refining the structure of silver-protein complexes by providing global structural constraints. |

Mechanistic Insights into Silver Protein Biomolecular Interactions

Molecular Recognition and Protein Adsorption Dynamics

The immediate association of proteins with silver nanoparticles (AgNPs) upon entry into a biological environment leads to the formation of a protein corona, a dynamic layer that dictates the nanoparticle's biological identity and subsequent interactions. plos.orgnih.gov

Kinetic and Thermodynamic Characterization of Protein-Silver Binding Affinity

The binding of proteins to silver nanoparticles is a thermodynamically favorable process, often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. researchgate.netrsc.org The binding process is typically spontaneous, as evidenced by negative Gibbs free energy changes (ΔG⁰). nih.gov For instance, the interaction between bovine serum albumin (BSA) and AgNPs has been shown to be spontaneous, with hydrophobic and electrostatic interactions as the primary driving forces. researchgate.netrsc.org

Kinetic studies reveal that the adsorption of proteins like BSA onto the surface of AgNPs often follows pseudo-second-order kinetics. researchgate.netmdpi.com This suggests that the rate-limiting step may be the surface adsorption process itself, which can involve multiple steps, including an initial reversible binding followed by a slower, irreversible conformational change of the protein on the nanoparticle surface. The adsorption process can also exhibit hysteresis, indicating that the binding and dissociation pathways are not identical. rsc.org

Several techniques are employed to characterize these interactions, including:

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH⁰), and entropy (ΔS⁰) changes, as well as the stoichiometry of the interaction. nih.govnicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding in real-time by detecting changes in the refractive index at the sensor surface, allowing for the determination of kinetic constants such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). nicoyalife.com

Fluorescence Spectroscopy: This technique is often used to study the quenching of intrinsic protein fluorescence (typically from tryptophan and tyrosine residues) upon interaction with silver, which can provide information about the binding mechanism, binding constants, and the number of binding sites. researchgate.netnih.gov

Table 1: Thermodynamic and Kinetic Parameters of Protein-Silver Interactions

Environmental and Biological Factors Modulating Protein Corona Composition and Evolution

The formation and composition of the protein corona are highly sensitive to the surrounding biological and environmental conditions. plos.orgmdpi.com Factors such as pH, ionic strength, and temperature significantly influence the adsorption of proteins onto nanoparticle surfaces. mdpi.comresearchgate.net

pH: The pH of the medium affects the surface charge of both the protein and the silver nanoparticle, thereby influencing the electrostatic interactions between them. mdpi.com For instance, studies with gold nanoparticles have shown that protein binding closely follows the predicted net charge of the protein as a function of pH. acs.org

Ionic Strength: The concentration of ions in the medium can screen electrostatic interactions, which can either enhance or reduce protein adsorption depending on the nature of the interaction. mdpi.com

Temperature: Temperature can affect the thermodynamics of binding, influencing the spontaneity and the driving forces of the interaction. nih.gov

Biological Milieu: The composition of the biological fluid itself is a primary determinant of the protein corona. plos.org Different biological media, such as plasma, serum, or cell culture media, contain distinct protein profiles, leading to the formation of unique coronas. plos.orgnih.gov For example, the protein corona formed on silica (B1680970) nanoparticles incubated in plasma differs from that formed in serum due to the higher concentration of opsonin proteins in plasma. mdpi.com The protein corona is also dynamic, with the composition evolving over time as proteins with higher affinity may displace those that initially adsorbed. researchgate.net

Influence of Nanoparticle Geometric Features on Protein Adsorption Patterns

The physical characteristics of silver nanoparticles, including their size, shape, and surface curvature, play a significant role in determining the composition and structure of the protein corona. mdpi.commdpi.com

Size: Nanoparticle size influences the surface area available for protein binding and the curvature of the surface. plos.org Larger nanoparticles have been shown to bind a greater number of proteins compared to smaller ones. plos.org For example, 110 nm silver nanoparticles were found to bind more proteins than 20 nm particles. plos.org

Shape: The geometry of a nanoparticle affects how proteins pack on its surface. Rod-shaped and triangular nanoparticles, with their relatively flatter surfaces compared to spherical particles, can allow for greater protein density and adsorption due to increased lateral interactions between adsorbed proteins. researchgate.netresearchgate.net Different shapes can also lead to the binding of different sets of proteins. mdpi.com

Surface Curvature: The curvature of the nanoparticle surface can induce conformational changes in adsorbing proteins. rsc.org Proteins may unfold to a greater extent on surfaces with lower curvature (larger nanoparticles) compared to highly curved surfaces (smaller nanoparticles). mdpi.com This can expose different binding sites and alter the biological activity of the protein.

Identification of Silver-Binding Sites and Dominant Intermolecular Forces

The interaction between silver and proteins is mediated by specific binding sites on the protein and is driven by a combination of intermolecular forces.

Specific Amino Acid Residue Involvement in Silver Coordination (e.g., Cysteine, Methionine, Histidine, Lysine)

Silver ions have a strong affinity for specific amino acid residues, which act as coordination sites. The primary binding sites for silver in proteins are the side chains of certain amino acids. unifr.chabcam.com

Cysteine: The sulfhydryl group (-SH) of cysteine is a primary target for silver ions, forming strong covalent-like bonds. abcam.comnih.gov

Methionine: The thioether group in methionine also readily coordinates with silver ions. unifr.chnih.gov

Histidine: The imidazole (B134444) ring of histidine is a key binding site for silver, particularly the nitrogen atoms. unifr.chabcam.commdpi.com The HXXM and MXXH motifs, where X is any amino acid, are considered privileged binding motifs for silver(I) ions. mdpi.combiorxiv.org

Lysine (B10760008): The amine group (-NH₂) of lysine can also participate in silver binding. abcam.com The coordination of silver to a lysine residue has been observed in protein structures. rsc.org

Other Residues: Carboxylic acid groups of aspartic and glutamic acid, as well as the indole (B1671886) moiety of tryptophan, can also be involved in silver binding. nih.govabcam.com

Table 2: Amino Acid Residues Involved in Silver Binding

Role of Electrostatic and Charge-Driven Interactions

Electrostatic interactions play a crucial role in the initial attraction and binding of proteins to silver nanoparticles. nih.govwisdomlib.org These forces arise from the attraction between charged particles. wisdomlib.org The surface charge of the silver nanoparticle and the net charge of the protein, which is pH-dependent, are key factors. nih.gov

Contributions of Van der Waals Forces and Hydrogen Bonding

The interaction between silver, particularly in the form of nanoparticles (AgNPs), and proteins is a multifaceted process involving a variety of non-covalent forces. Among these, Van der Waals forces and hydrogen bonding play crucial, albeit different, roles in the adsorption and conformational arrangement of proteins on silver surfaces.

The adsorption of proteins onto a silver nanoparticle surface is a complex thermodynamic process involving the formation of these bonds, conformational changes in the protein, and the rearrangement of water molecules at the interface, all of which affect the enthalpy and entropy of the system. mdpi.com

| Force Type | Description | Role in Silver-Protein Interaction |

| Van der Waals Forces | Weak, short-range attractions due to temporary charge fluctuations. | Initial, non-specific adsorption of proteins to the silver surface; interactions with hydrophobic protein regions. mdpi.comresearchgate.net |

| Hydrogen Bonding | Directional attraction between a hydrogen atom and an electronegative atom. | Stabilization of the protein's secondary and tertiary structure upon adsorption. libretexts.orgmdpi.comwikipedia.org |

Intramolecular and Intermolecular Argentophilic Interactions

Argentophilic interactions are a specific type of metallophilic interaction, which is a weak, attractive force between closed-shell metal ions, in this case, silver(I) ions. These interactions are a consequence of electron correlation and relativistic effects and are comparable in strength to strong hydrogen bonds.

Intermolecular argentophilic interactions occur between silver ions bound to different protein molecules. This can lead to the formation of protein aggregates or oligomers. psu.edu The study of bimetallic copper(I) and silver(I) phosphine (B1218219) complexes has revealed the presence of strong metallophilic interactions that, along with hydrogen bonding, play a significant role in the crystal packing and stability of these molecules. researchgate.net

In the broader context of protein interactions, the balance between intramolecular and intermolecular forces is critical. nih.gov Intramolecular interactions are responsible for the correct folding of a single polypeptide chain, while intermolecular interactions govern the assembly of multiple protein subunits or the formation of protein complexes. libretexts.orgkhanacademy.org The repertoire of these interactions is vast and is influenced by evolutionary pressures and functional requirements. psu.edu Argentophilic interactions add another layer of complexity to this interplay, potentially modulating protein assembly and function in the presence of silver ions.

| Interaction Type | Description | Consequence in Silver-Protein Systems |

| Intramolecular Argentophilic | Attraction between silver(I) ions within the same protein molecule. | Influences protein folding and tertiary structure. |

| Intermolecular Argentophilic | Attraction between silver(I) ions on different protein molecules. | Can lead to protein aggregation and oligomerization. psu.edu |

Conformational Perturbations and Structural Modulation of Proteins by Silver

Assessment of Secondary and Tertiary Protein Structure Alterations

The interaction of silver with proteins can lead to significant alterations in their secondary and tertiary structures, which are crucial for their biological function. Various spectroscopic techniques are employed to assess these changes.

Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring conformational changes. Far-UV CD (190–250 nm) provides information about the secondary structure content, such as α-helices and β-sheets, while near-UV CD (250–320 nm) probes the environment of aromatic amino acid residues and thus reflects changes in the tertiary structure. abcam.com Studies on silver carp (B13450389) actomyosin, for example, used CD to show a decrease in α-helical content during acidification-induced unfolding. nih.gov

Fluorescence spectroscopy is another sensitive method that can detect changes in the tertiary structure. The intrinsic fluorescence of amino acids like tryptophan and tyrosine is highly sensitive to their local environment. abcam.com A shift in the emission wavelength or a change in fluorescence intensity can indicate that these residues have been exposed to a more polar or non-polar environment, signifying a conformational change. For instance, in the study of silver carp actomyosin, changes in the tertiary structure were demonstrated by observing the exposure of tyrosine and tryptophan residues under different pH conditions. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy can also reveal alterations in the tertiary structure. The absorption of aromatic residues in the near-UV region (250-320 nm) is sensitive to their environment. mdpi.com Changes in the absorbance or shifts in the peak wavelength can indicate modifications in the protein's tertiary structure. For example, the binding of pepsin to AgNPs was shown to induce minor shifts in the protein's tertiary structure, as observed by UV-Vis absorption changes. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for analyzing the secondary structure of proteins. The amide I band (1600–1700 cm⁻¹) is sensitive to the different types of secondary structural elements, such as α-helices and β-sheets. mdpi.com

Research has shown that the extent of structural change can depend on the concentration ratio of silver to protein. For instance, minor changes (≤ 8%) in the secondary structure of αA-Crystallin were observed at a stoichiometric ratio of AgNPs to protein, with even smaller changes (≤ 3%) at excess protein concentrations. nih.gov In some cases, such as the interaction of human serum albumin (HSA) with AgNPs, computational studies have suggested that the protein can interact with the nanoparticle without significant changes to its secondary and tertiary structures. acs.org

| Technique | Structural Level | Principle | Example Finding |

| Circular Dichroism (CD) | Secondary & Tertiary | Measures differential absorption of circularly polarized light. abcam.com | Decrease in α-helical content of myosin upon interaction. nih.gov |

| Fluorescence Spectroscopy | Tertiary | Monitors changes in the fluorescence of intrinsic fluorophores (e.g., tryptophan). abcam.com | Exposure of tyrosine and tryptophan residues in actomyosin. nih.gov |

| UV-Vis Spectroscopy | Tertiary | Detects changes in the absorption of aromatic amino acids. mdpi.com | Minor shifts in pepsin's tertiary structure upon binding to AgNPs. nih.gov |

| FT-IR Spectroscopy | Secondary | Analyzes vibrations of the polypeptide backbone (Amide I band). mdpi.com | Quantified changes in α-helical and β-sheet content in myosin. mdpi.com |

Maintenance of Protein Native-like Conformation upon Nanoparticle Surface Adsorption